L-DOPA-d6

LC-MS/MS Bioanalysis Internal Standard

L-DOPA-d6 (Levodopa-d6; CAS 713140-75-1) is a deuterated internal standard with a +6 Da mass shift, the benchmark for absolute quantification of levodopa and its metabolites via LC-MS/MS. Unlike unlabeled levodopa (co-elution, signal interference) or L-DOPA-d3 (incomplete isotopic resolution), L-DOPA-d6 ensures unmatched analytical specificity and quantitative accuracy. Essential for PK studies, ANDA bioequivalence trials, and metabolic profiling. High isotopic purity (>99 atom% D) and chemical purity (≥99%) deliver robust, regulator-ready data. Order now to de-risk your method development.

Molecular Formula C9H11NO4
Molecular Weight 203.22 g/mol
Cat. No. B12310715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-DOPA-d6
Molecular FormulaC9H11NO4
Molecular Weight203.22 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)N)O)O
InChIInChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1/i1D,2D,3D2,4D,6D
InChIKeyWTDRDQBEARUVNC-ZAZUUIAJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-DOPA-d6: A Hexa-Deuterated Levodopa for Precision Bioanalysis and Pharmacokinetic Research


L-DOPA-d6 (Levodopa-d6; 3,4-Dihydroxyphenylalanine-d6) is a stable isotope-labeled analog of the essential neurotransmitter precursor L-DOPA, wherein six hydrogen atoms are replaced by deuterium (2H) . This compound is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of L-DOPA and its metabolites in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. It retains the core pharmacological property of crossing the blood-brain barrier (BBB) and undergoing decarboxylation to form dopamine, but its distinct mass and physicochemical characteristics enable its critical role as an analytical reference rather than a therapeutic agent .

Why Unlabeled Levodopa or Less-Labeled Analogs Cannot Substitute L-DOPA-d6 in Critical Bioanalytical Workflows


Generic substitution of L-DOPA-d6 with unlabeled levodopa or alternative labeled forms (e.g., L-DOPA-d3, L-DOPA-13C) is analytically unsound and risks invalidating quantitative data. Unlabeled levodopa is the target analyte and cannot serve as an internal standard due to co-elution and identical mass-to-charge (m/z) ratios, making it indistinguishable from endogenous or dosed L-DOPA [1]. While L-DOPA-d3 offers a mass shift of +3 Da, this smaller delta may be insufficient to fully resolve the isotopic envelope of the analyte, particularly in low-resolution MS settings, leading to cross-contribution and overestimation of the analyte concentration [2]. L-DOPA-13C, while having a minimal isotope effect, often provides a smaller mass shift and may be cost-prohibitive or less readily available . L-DOPA-d6 provides a +6 Da mass shift, a widely recognized benchmark for minimizing isotopic interference, thereby ensuring the analytical specificity and quantitative accuracy required for rigorous pharmacokinetic studies and method validation .

Quantitative Differentiation of L-DOPA-d6: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Analytical Specificity: L-DOPA-d6 Provides a +6 Da Mass Shift, Exceeding the Recommended Minimum of +3 Da to Minimize Isotopic Cross-Contribution

When selecting a deuterated internal standard for LC-MS/MS quantification, a mass shift of three or more deuterium atoms is considered the most effective threshold to minimize isotopic cross-contribution between the analyte and its internal standard [1]. L-DOPA-d6, with six deuterium atoms (+6 Da mass shift), provides a significantly larger mass differential compared to the commonly available L-DOPA-d3 analog (+3 Da mass shift). This larger delta reduces the risk of the internal standard's isotopic envelope overlapping with the analyte's M+1, M+2, or M+3 isotopic peaks, a phenomenon that can lead to overestimation of analyte concentrations [2]. The greater mass separation directly enhances assay specificity, particularly when quantifying low-abundance L-DOPA in complex biological matrices where matrix effects are significant .

LC-MS/MS Bioanalysis Internal Standard Isotopic Interference

Isotopic Purity: L-DOPA-d6 is Supplied at >99 atom% Deuterium Enrichment, Minimizing Unlabeled Contaminant Interference

The analytical utility of a deuterated internal standard is contingent upon its isotopic purity. The presence of unlabeled (protium) contaminants in the internal standard can directly contribute to the analyte signal, causing systematic overestimation of the target compound's concentration [1]. L-DOPA-d6 is characterized by high isotopic purity, typically exceeding 99 atom % deuterium enrichment . This is in contrast to some alternative labeled forms where the isotopic purity may be specified at a lower threshold (e.g., L-DOPA-2,5,6-d3 at 98.80% chemical purity) . The higher isotopic enrichment of L-DOPA-d6 ensures that the measured signal is predominantly from the internal standard, with minimal contribution from co-eluting unlabeled L-DOPA, thereby preserving the accuracy of the calibration curve and the final quantitative result [1].

Isotopic Enrichment Purity Quality Control LC-MS/MS

Validated Analytical Use: L-DOPA-d6 is the Documented Internal Standard in a Peer-Reviewed, Fit-for-Purpose LC-MS/MS Method for Levodopa Quantification

The suitability of L-DOPA-d6 as an internal standard for rigorous bioanalytical method validation is substantiated by its use in a peer-reviewed study published in Bioanalysis. In this study, levodopa-d6 was employed as the internal standard for the simultaneous quantification of levodopa and its metabolites in human plasma and urine using LC-MS/MS [1]. The method was developed to support a clinical pharmacokinetic study comparing a deuterated form of levodopa to conventional levodopa, demonstrating the compound's fitness for purpose in a regulated environment [1]. While other internal standards exist (e.g., L-DOPA-d3), L-DOPA-d6's use in this published, full-paper validation provides a higher level of confidence in its performance and reliability for translational research compared to less-documented alternatives.

Method Validation LC-MS/MS Pharmacokinetics Internal Standard

Chemical Purity: L-DOPA-d6 is Routinely Supplied at ≥99% Chemical Purity, Reducing Impurity-Driven Analytical Variance

High chemical purity is a prerequisite for any analytical standard to ensure that observed signals are attributable to the compound of interest and not to contaminants. L-DOPA-d6 is routinely supplied with a chemical purity of ≥99.0%, with specific lots from reputable vendors such as MedChemExpress certified at 99.48% . This high level of purity is comparable to or exceeds the purity of alternative labeled forms, such as L-DOPA-2,5,6-d3 (98.80%) and L-DOPA-13C (98.0%) . The lower impurity profile of L-DOPA-d6 minimizes the potential for unexpected peaks in chromatograms and reduces the likelihood of matrix effects or ion suppression caused by unknown contaminants, thereby contributing to more robust and reproducible analytical methods .

Purity Quality Control Analytical Standard Reproducibility

Optimal Research and Industrial Application Scenarios for L-DOPA-d6 Based on Quantified Differentiation


Absolute Quantification of Levodopa in Pharmacokinetic and Toxicokinetic Studies

L-DOPA-d6 is the preferred internal standard for LC-MS/MS methods designed to generate precise pharmacokinetic (PK) parameters (e.g., Cmax, AUC, t½) for levodopa in plasma, serum, or CSF. Its +6 Da mass shift and high isotopic purity (>99 atom% D) minimize isotopic cross-talk, a critical requirement when quantifying the low ng/mL concentrations often observed in the terminal elimination phase [1]. The compound's use in a validated, multi-analyte method for human plasma and urine provides a proven, de-risked starting point for method development in both preclinical and clinical PK studies [2].

Supporting Bioequivalence and ANDA Studies for Generic Levodopa Formulations

For pharmaceutical companies developing generic levodopa products, the use of a highly characterized and validated internal standard is essential for demonstrating bioequivalence. L-DOPA-d6, with its documented chemical purity (≥99.0%) and use in a rigorous bioanalytical method, meets the high evidentiary standards required by regulatory agencies for Abbreviated New Drug Applications (ANDAs) . Its procurement ensures the analytical component of a bioequivalence study is robust, defensible, and less susceptible to regulatory scrutiny compared to using a less well-characterized or less pure internal standard.

Investigating Levodopa-Drug Interactions and Metabolic Profiling in Complex In Vitro Systems

In studies examining the impact of enzyme inhibitors (e.g., COMT or MAO-B inhibitors) or drug-drug interactions on levodopa metabolism, precise quantification of both the parent drug and its metabolites (e.g., 3-OMD, DOPAC, HVA) is essential. The validated LC-MS/MS method employing L-DOPA-d6 as an internal standard was specifically designed for the simultaneous quantification of levodopa and five key metabolites [2]. This makes L-DOPA-d6 an integral component of a turn-key analytical solution for comprehensive metabolic profiling in hepatocyte incubations, microsomal stability assays, or other in vitro models, saving significant method development time and ensuring data comparability across studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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